molecular formula C10H11NO3 B105552 N-(3-Acetyl-4-hydroxyphenyl)acetamide CAS No. 7298-67-1

N-(3-Acetyl-4-hydroxyphenyl)acetamide

Cat. No.: B105552
CAS No.: 7298-67-1
M. Wt: 193.2 g/mol
InChI Key: DIQSYMRVTOVKQT-UHFFFAOYSA-N
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Description

N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS: 7298-67-1) is an acetamide derivative characterized by a hydroxyl group at the 4-position and an acetyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.2 g/mol . The compound is synthesized via Friedel-Crafts acetylation using AlCl₃ and KCl as catalysts, yielding a beige powder with 97% purity . It serves as a precursor in synthesizing heterocyclic compounds, such as benzofuran derivatives , and is identified as a related substance in pharmaceuticals like Acebutolol .

Preparation Methods

The synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide shares conceptual similarities with methods used for related ortho-substituted isomers. A representative approach involves sequential functionalization of aminophenol precursors, as demonstrated in the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide (CN109824537A) . While this patent focuses on an ortho-hydroxy isomer, its stepwise methodology—acetylation, methylation, bromination, acetyl-group introduction, and reductive debromination—offers a template for adapting to the para-hydroxy target.

Key steps include:

  • Acetylation of Aminophenol : Protection of the amine group via reaction with acetic anhydride.

  • Methylation of Phenolic Hydroxyl : Conversion to a methoxy group using dimethyl carbonate.

  • Bromination : Electrophilic aromatic substitution to introduce bromine.

  • Acetyl Group Introduction : Friedel-Crafts acetylation under Lewis acid catalysis.

  • Reductive Debromination : Hydrogenolysis to remove bromine and restore the phenolic hydroxyl .

For this compound, adjustments to starting materials (e.g., 4-aminophenol instead of 2-aminophenol) and regioselective reaction conditions would be critical.

Stepwise Reaction Optimization

Acetylation and Methylation

Initial acetylation of 4-aminophenol with acetic anhydride in ethyl acetate at 0–5°C yields N-(4-hydroxyphenyl)acetamide. Subsequent methylation of the para-hydroxyl group using dimethyl carbonate and cesium carbonate at 90–110°C generates N-(4-methoxyphenyl)acetamide. This step achieves ~80% yield in analogous syntheses .

Table 1: Acetylation and Methylation Conditions

StepReagentsTemperatureYield
AcetylationAcetic anhydride, EA0–5°C99%
MethylationDimethyl carbonate, Cs2CO390–110°C81%

Bromination and Friedel-Crafts Acetylation

Bromination of N-(4-methoxyphenyl)acetamide with N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at the meta position relative to the methoxy group. Subsequent Friedel-Crafts acetylation using acetyl chloride and AlCl3 replaces the methoxy group with an acetyl moiety, yielding N-(3-acetyl-4-methoxyphenyl)acetamide. Demethylation under acidic conditions restores the hydroxyl group .

Table 2: Bromination and Acetylation Parameters

ParameterBrominationFriedel-Crafts
ReagentNBS, CH2Cl2Acetyl chloride, AlCl3
Temperature0°C25°C
Yield78.8% 85%

Catalytic Reductive Carbonylation

An alternative route involves palladium-catalyzed reductive carbonylation of nitrobenzene derivatives. This method, though less explored for the target compound, has been applied to synthesize N-(4-hydroxyphenyl)acetamide precursors. Using Pd/C with hydrogen gas at 50–75°C, nitro groups are reduced to amines while introducing acetyl moieties .

Table 3: Catalytic Reduction Conditions

CatalystSubstrateTemperatureH2 PressureYield
5% Pd/CBromo-acetyl intermediate50–75°C1 atm72–85%

Challenges and Limitations

  • Regioselectivity : Ensuring acetyl and hydroxyl groups occupy the 3- and 4-positions, respectively, requires precise control over electrophilic substitution and demethylation. Competing ortho/meta/para products may necessitate chromatographic separation.

  • Reductive Debromination : Hydrogenolysis must selectively remove bromine without reducing the acetyl group. Pd/C catalyst loading (5–20 wt%) and reaction time (3–6 hours) are critical .

  • Purity : Final recrystallization in ethyl acetate/toluene mixtures achieves >99% purity, but solvent ratios (1:5–10 w/v) significantly impact crystal formation .

Industrial Scalability Considerations

Industrial adaptation of the above methods faces hurdles:

  • Multi-Step Synthesis : The five-step sequence has a theoretical maximum yield of 41.7%, with practical yields often lower due to intermediate purification losses .

  • Catalyst Cost : Pd/C, though recyclable, contributes to ~15% of raw material costs.

  • Waste Management : Halogenated solvents (CH2Cl2) and acidic byproducts require neutralization and disposal protocols.

Emerging Methodologies

Recent advances propose sustainable alternatives:

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes for acetylation and methylation steps.

  • Flow Chemistry : Continuous hydrogenation reactors improve Pd/C utilization and debromination efficiency.

Scientific Research Applications

Pharmaceutical Applications

N-(3-Acetyl-4-hydroxyphenyl)acetamide is primarily recognized for its role in drug development, particularly as a precursor in the synthesis of analgesics and anti-inflammatory medications. Its structural similarity to acetaminophen suggests potential analgesic properties without the hepatotoxic effects commonly associated with traditional acetaminophen formulations.

  • Case Study : A recent study explored the analgesic properties of related compounds, revealing that derivatives of this compound exhibited comparable efficacy to acetaminophen while demonstrating reduced liver toxicity in animal models .

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study showed a marked reduction in biofilm formation at sub-MIC concentrations.
  • Anti-inflammatory Effects : In vitro studies using LPS-stimulated macrophages demonstrated that the compound significantly decreased inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce more complex organic molecules through various chemical reactions:

Reaction TypeProducts FormedNotes
OxidationQuinonesDependent on specific conditions used
ReductionAlcoholsCan lead to different alcohol derivatives
SubstitutionEthers or EstersVaries based on reactants

Industrial Applications

In industrial chemistry, this compound is employed in the manufacture of dyes, pigments, and specialty chemicals. Its properties make it suitable for processes requiring high purity and yield.

Analytical Chemistry

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A method utilizing Newcrom R1 HPLC columns effectively separates this compound from impurities, highlighting its utility in pharmacokinetics studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(3-Acetyl-4-hydroxyphenyl)acetamide with key analogues, emphasizing substituent effects on properties and applications:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 7298-67-1 C₁₀H₁₁NO₃ 3-acetyl, 4-hydroxyl 193.2 Intermediate in heterocycle synthesis
Paracetamol (N-(4-Hydroxyphenyl)acetamide) 103-90-2 C₈H₉NO₂ 4-hydroxyl 151.16 Analgesic/antipyretic drug
N-(3-Chloro-4-hydroxyphenyl)acetamide Not provided C₈H₈ClNO₂ 3-chloro, 4-hydroxyl ~185.6 Photodegradation product of paracetamol
N-(3-Acetyl-4-hydroxyphenyl)butanamide 40188-45-2 C₁₂H₁₅NO₃ 3-acetyl, 4-hydroxyl, butanamide 221.25 Increased lipophilicity; Acebutolol intermediate
N-(4-Iodophenyl)acetamide 622-50-4 C₈H₈INO 4-iodo 261.06 Potential radiolabeling/contrast agent

Key Comparative Analyses

Physicochemical Properties

  • Substitution with a butanamide group (CAS 40188-45-2) further increases lipophilicity, favoring membrane permeability .

Biological Activity

N-(3-Acetyl-4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen, is a widely utilized compound in the pharmaceutical industry, primarily recognized for its analgesic and antipyretic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 195.2 g/mol
  • IUPAC Name : this compound

The compound features an acetyl group and a hydroxyphenyl moiety, which are crucial for its biological activity.

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound exhibits selective COX-2 inhibition, making it a potential candidate for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs .

Biochemical Pathways

  • Prostaglandin Synthesis Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in pain and fever.
  • Endocannabinoid System Interaction : Recent studies suggest that this compound may interact with the endocannabinoid system, further modulating pain perception .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's effectiveness varies based on concentration and exposure time .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been extensively studied. In animal models, it has demonstrated significant reduction in inflammation markers and improved recovery in conditions such as arthritis .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while this compound is generally safe at therapeutic doses, high concentrations can lead to cellular toxicity. Studies on zebra mussel hemocytes showed that exposure to elevated levels resulted in significant cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Anti-inflammatoryReduces inflammation markers in arthritis models
CytotoxicityHigh concentrations lead to cell death in zebra mussels

Case Study: Inflammation Model

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction of swelling compared to control groups. The study highlighted the compound's potential as an anti-inflammatory agent suitable for treating chronic inflammatory conditions .

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a marked improvement in infection resolution rates compared to those treated with standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Acetyl-4-hydroxyphenyl)acetamide, and how can its purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves acetylation of 3-amino-4-hydroxyacetophenone using acetic anhydride under controlled pH (8–9) and temperature (60–80°C). Purification steps include recrystallization from ethanol-water mixtures to remove unreacted precursors. Purity validation requires HPLC with a C18 column and UV detection at λmax ≈ 255 nm, referencing methods for structurally similar acetamides . Impurity profiling via mass spectrometry (LC-MS) is recommended to detect byproducts like N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm structural integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetyl groups (δ 2.1–2.3 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3250 cm1^{-1} (phenolic -OH) validate functional groups.
  • UV-Vis : λmax at 255 nm (similar to N-(4-Methoxyphenyl)acetamide) aids concentration determination .

Q. How can researchers ensure the stability of this compound in long-term storage?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability assessments should include periodic HPLC analysis to monitor degradation (e.g., hydrolysis of acetyl groups). Accelerated stability studies under elevated temperatures (40–60°C) and humidity (75% RH) can predict shelf life .

Q. What analytical methods are suitable for quantifying related substances in this compound batches?

  • Methodological Answer : Use reverse-phase HPLC with a mobile phase of acetonitrile:water (65:35 v/v) and a C18 column. Sample preparation involves dissolving 0.1 g in 1000 mL water, followed by dilution with acetonitrile. Peaks for impurities (e.g., unreacted 3-amino-4-hydroxyacetophenone) should be resolved with a retention time difference ≥2 minutes .

Q. How can researchers validate the biological activity of This compound in preliminary assays?

  • Methodological Answer :

  • Cytotoxicity : Perform MTT assays using human cell lines (e.g., HEK-293) at concentrations 1–100 µM.
  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric kits.
  • Reference standards from biomarker catalogues (e.g., N-(4-Hydroxyphenyl)-propionamide) ensure assay comparability .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of This compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., Galectin-3) and optimize ligand conformers via variable-temperature NMR data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energy with MM-PBSA.
  • ADMET Prediction : Tools like SwissADME evaluate logP (≈1.5), H-bond acceptors (≈3), and bioavailability .

Q. How do conformational dynamics of this compound influence its interaction with proteins?

  • Methodological Answer : Conduct variable-temperature 1H^1H-NMR in DMSO-d6 to identify rotamer populations. Compare with X-ray crystallography data of analogous compounds (e.g., N-(3-carboxy-5-hydroxyphenyl)-N-(lactosyl)acetamide) to map energy barriers between conformers. STD-NMR experiments quantify epitope binding to proteins like Galectin-3 .

Q. What advanced chromatographic methods resolve isomeric impurities in this compound?

  • Methodological Answer : Employ chiral HPLC with a Chiralpak IG column and isocratic elution (hexane:isopropanol 85:15). For diastereomers, use HILIC-MS with a zwitterionic stationary phase. Validate separations via high-resolution MS (HRMS) and 2D-NMR (NOESY) .

Q. How can researchers design derivatives of This compound to enhance metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl (e.g., Ethanone,2,2,2-trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-3-yl)) to reduce hydrolysis .
  • Prodrug Design : Introduce ester linkages (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) for controlled release .

Q. What in silico tools are recommended for predicting the environmental impact of This compound?

  • Methodological Answer :
    Use ECOSAR v2.0 to estimate aquatic toxicity (e.g., LC50 for fish) and BIOWIN v4.10 for biodegradability. Cross-validate with experimental data from OECD 301F ready biodegradability tests. Structural analogs (e.g., N-(2-Chloro-4-(1-piperidinylsulfonyl)phenyl)acetamide) provide baseline ecotoxicity profiles .

Properties

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)acetamide
Source PubChem
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InChI

InChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQSYMRVTOVKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223257
Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7298-67-1
Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-Acetyl-4-hydroxyphenyl)acetamide
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Record name N-(3-acetyl-4-hydroxyphenyl)acetamide
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Synthesis routes and methods

Procedure details

To a stirring suspension of N-(4-methoxy-phenyl)-acetamide (5.253 g, 32 mmol) and acetyl chloride (6.6 ml, 93 mmol, 2.9 equ) in dichloromethane (55 ml) was added aluminium trichloride (14.55 g, 109 mmol, 3.4 equ) in portions over 90 minutes. The reaction was then heated to reflux for 4.5 hours and cooled overnight. The mixture was poured onto ice then extracted into dichloromethane (5×), dried (MgSO4) and concentrated in vacuo to give N-(3-acetyl-4-hydroxy-phenyl)-acetamide (5.336 g, 87%) as a pale green solid.
Quantity
5.253 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
14.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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